molecular formula C20H20N2O2 B5749078 2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione

2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione

Cat. No.: B5749078
M. Wt: 320.4 g/mol
InChI Key: UTAAZNXMIWMVNE-UHFFFAOYSA-N
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Description

2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system substituted with a diethylamino group and a phenylamino group. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 4-(diethylamino)aniline. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives.

Scientific Research Applications

2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.

    Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its biological activities.

    Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnut trees and known for its allelopathic properties.

Uniqueness

2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione is unique due to the presence of both diethylamino and phenylamino groups, which enhance its solubility and reactivity. These substituents also contribute to its distinct biological activities, making it a valuable compound for research in various fields.

Properties

IUPAC Name

2-[4-(diethylamino)anilino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-22(4-2)15-11-9-14(10-12-15)21-18-13-19(23)16-7-5-6-8-17(16)20(18)24/h5-13,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAAZNXMIWMVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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